

## A Global Snapshot: Comparing Reimbursement Models for Genetic Testing

Author: BenchChem Technical Support Team. Date: December 2025



A detailed guide for researchers, scientists, and drug development professionals on the intricate landscape of genetic testing reimbursement across key global markets. This report outlines the varying approaches to coverage, data requirements for successful applications, and the underlying experimental validation expected by payers in the United States, Europe, and Asia.

The integration of genetic testing into routine clinical care is transforming medicine, offering unprecedented opportunities for personalized disease prevention, diagnosis, and treatment. However, the path to reimbursement for these innovative diagnostics is complex and varies significantly across the globe. Payers, both public and private, are grappling with how to assess the clinical utility and cost-effectiveness of a rapidly evolving landscape of genetic tests, from single-gene assays to whole-genome sequencing. This guide provides a comparative analysis of reimbursement models in the United States, United Kingdom, Germany, France, Japan, China, and South Korea, offering valuable insights for stakeholders navigating this dynamic environment.

## **Comparative Overview of Reimbursement Models**

The reimbursement landscape for genetic testing is a patchwork of different models, each with its own set of stakeholders, criteria, and evidence requirements. In the United States, a mixed public-private payer system leads to significant variability in coverage decisions. European countries, with their predominantly public healthcare systems, often rely on rigorous health technology assessments (HTAs) to determine reimbursement. In Asia, countries like Japan and







South Korea have established clear pathways for the reimbursement of certain genetic tests, particularly in oncology, while China is rapidly developing its regulatory and reimbursement frameworks.

The following table summarizes the key features of genetic testing reimbursement models in the selected countries.



| Country        | Primary<br>Payers                                        | Reimburseme<br>nt Model                                                            | Key Decision-<br>Making Bodies                                                              | Common Types of Reimbursed Tests                                                                              |
|----------------|----------------------------------------------------------|------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| United States  | Medicare,<br>Medicaid, Private<br>Insurers               | Fee-for-service,<br>Bundled<br>Payments,<br>Value-based<br>Models                  | Centers for Medicare & Medicaid Services (CMS), Private Payer Policy Committees             | Single-gene tests, Multi-gene panels, Whole Exome Sequencing (WES), Pharmacogenom ics (PGx)                   |
| United Kingdom | National Health<br>Service (NHS)                         | National Tariff Payment System, Specialized Commissioning                          | National Institute<br>for Health and<br>Care Excellence<br>(NICE), NHS<br>England           | Single-gene<br>tests, WES/WGS<br>for rare diseases<br>and cancer, Non-<br>Invasive Prenatal<br>Testing (NIPT) |
| Germany        | Statutory Health<br>Insurance (GKV)                      | Uniform Value<br>Scale (EBM)                                                       | Federal Joint Committee (G-BA), Institute for Quality and Efficiency in Health Care (IQWiG) | Single-gene<br>tests, Cancer<br>panels, PGx                                                                   |
| France         | National Health<br>Insurance<br>(L'Assurance<br>Maladie) | Nomenclature of<br>Medical Biology<br>Acts (NABM),<br>RIHN for<br>innovative tests | French National<br>Authority for<br>Health (HAS)                                            | BRCA testing, Cancer panels, WES for rare diseases (under specific programs)                                  |



| Japan       | National Health<br>Insurance (NHI)                 | Points-based<br>system                                                                                  | Ministry of Health, Labour and Welfare (MHLW), Central Social Insurance Medical Council (Chuikyo) | Cancer genomic profiling panels, Companion diagnostics, PGx |
|-------------|----------------------------------------------------|---------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| China       | National Healthcare Security Administration (NHSA) | National Reimbursement Drug List (NRDL) for associated drugs, Provincial- level reimbursement for tests | National Healthcare Security Administration (NHSA), Provincial healthcare authorities             | NIPT, Genetic<br>tests for rare<br>diseases<br>(emerging)   |
| South Korea | National Health<br>Insurance<br>Service (NHIS)     | Fee-for-service                                                                                         | Health Insurance<br>Review and<br>Assessment<br>Service (HIRA)                                    | Cancer screening, Hereditary cancer panels, NIPT (emerging) |

## **Quantitative Data on Reimbursement**

Obtaining precise, universally applicable reimbursement rates for genetic tests is challenging due to confidential negotiations between payers and laboratories, as well as regional variations. However, available data provides valuable benchmarks.

In Japan, for instance, comprehensive genomic profiling tests for cancer have a set reimbursement price. The FoundationOne CDx Cancer Genomic Profile and the OncoGuide NCC Oncopanel System are reimbursed at ¥560,000 (approximately \$5,185 USD). This reimbursement is structured in two parts: ¥80,000 for the test itself and ¥480,000 for the expert panel's interpretation and explanation of the results to the patient. Companion diagnostics also have a structured reimbursement, with a genetic test for identifying key cancer-related gene mutations reimbursed at 20,200 points (approximately ¥202,000).[1][2]



In the United States, reimbursement rates for pharmacogenomic (PGx) testing show significant variability depending on the payer. The overall reimbursement rate for PGx tests is reported to be around 46%, with multi-gene panels being reimbursed at a significantly higher rate than single-gene tests.

For France, innovative tests not yet listed in the national nomenclature (NABM) can be temporarily reimbursed through the RIHN (Référentiel des actes innovants hors nomenclature), which currently covers around 50% of the test cost with a one-year delay in payment.[3]

### The Path to Reimbursement: A Workflow

The journey of a genetic test from development to reimbursement typically follows a structured, albeit complex, pathway. The following diagram illustrates a generalized workflow, highlighting the critical stages of evidence generation and submission to regulatory and reimbursement bodies.



Click to download full resolution via product page

A generalized workflow for genetic test reimbursement.

# Experimental Protocols: The Foundation of Reimbursement

Securing reimbursement hinges on robust evidence demonstrating a genetic test's analytical validity, clinical validity, and clinical utility. Payers and HTA bodies meticulously scrutinize the methodologies used to generate this evidence.

## **Analytical Validation**



Analytical validation establishes the test's performance characteristics in the laboratory. Key parameters include accuracy, precision, analytical sensitivity, and analytical specificity.

Example Protocol: Analytical Validation of a Next-Generation Sequencing (NGS) Panel

#### Sample Preparation:

- DNA Extraction: Detail the method used for extracting DNA from patient samples (e.g., blood, tissue) and the quality control (QC) metrics (e.g., concentration, purity).
- Library Preparation: Specify the kit and protocol used for library construction, including fragmentation, end-repair, A-tailing, and adapter ligation. Include QC steps for library quantification and size distribution.

#### Sequencing:

- Sequencing Platform: State the NGS platform used (e.g., Illumina NovaSeq, Ion Torrent Genexus).
- Sequencing Protocol: Describe the sequencing run parameters, including read length and sequencing depth.

#### Bioinformatics Pipeline:

- Data Analysis: Detail the software and algorithms used for read alignment, variant calling, and annotation.
- Performance Metrics: Report the test's accuracy (concordance with a reference method like Sanger sequencing), precision (reproducibility and repeatability), analytical sensitivity (limit of detection), and specificity.

The following diagram illustrates a typical experimental workflow for NGS-based test validation.





Click to download full resolution via product page

Experimental workflow for NGS-based test validation.



#### **Clinical Validation**

Clinical validation demonstrates the test's ability to accurately and reliably identify or predict a specific clinical condition or outcome. This involves assessing the test's clinical sensitivity, clinical specificity, and predictive values in a relevant patient population.

Example Protocol: Clinical Validation of a Companion Diagnostic (CDx)

- Study Design:
  - A prospective, multi-center clinical trial is the gold standard. The trial should be designed to assess the efficacy of a targeted therapy in patients selected based on the CDx result.
  - Clearly define the patient population, inclusion/exclusion criteria, and study endpoints (e.g., overall survival, progression-free survival).
- Statistical Analysis Plan (SAP):
  - Pre-specify the statistical methods for analyzing the trial data.
  - The SAP should detail the primary and secondary endpoints, the statistical tests to be used, and the methods for handling missing data.
- Evidence of Clinical Validity:
  - Demonstrate a statistically significant association between the biomarker detected by the
     CDx and the clinical outcome in patients treated with the targeted therapy.
  - Report the clinical sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of the test.

## **Clinical Utility**

Clinical utility is the cornerstone of reimbursement decisions. It refers to the evidence that the use of a test leads to improved patient outcomes and is cost-effective.

Methodologies for Assessing Clinical Utility:



- Cost-Effectiveness Analysis (CEA): Compares the costs and health outcomes of a new test with the current standard of care. The result is often expressed as an incremental cost-effectiveness ratio (ICER), such as the cost per quality-adjusted life year (QALY) gained.
- Cost-Utility Analysis (CUA): A type of CEA that measures health outcomes in QALYs.
- Budget Impact Analysis (BIA): Estimates the financial impact of adopting and reimbursing a new test on the healthcare budget.

The decision-making process for reimbursement often involves a complex interplay between clinical evidence, economic evaluation, and policy considerations, as illustrated in the following diagram.



Click to download full resolution via product page

Logical flow of a reimbursement decision.

## Conclusion



The global landscape for genetic testing reimbursement is characterized by both opportunities and challenges. While the increasing recognition of the value of personalized medicine is driving greater coverage, demonstrating clinical utility and cost-effectiveness remains a critical hurdle. For researchers, scientists, and drug development professionals, a thorough understanding of the diverse reimbursement models, evidence requirements, and evaluation methodologies employed by payers in key markets is essential for successful market access. By generating robust clinical and economic evidence and engaging with regulatory and HTA bodies early in the development process, stakeholders can navigate this complex terrain and ensure that innovative genetic tests reach the patients who can benefit from them most.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Companion Diagnostics in Japan: Market Insights | PBM [pacificbridgemedical.com]
- 2. Column Companion Diagnostics Regulations are Evolving in Asia MedTech Intelligence [medtechintelligence.com]
- 3. What's New(s) in Lab Test Reimbursement Around the World? Applied Policy [appliedpolicy.com]
- To cite this document: BenchChem. [A Global Snapshot: Comparing Reimbursement Models for Genetic Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610128#comparing-reimbursement-models-for-genetic-testing-globally]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com